molecular formula C9H13NO B3360519 Pyridine, 2-methyl-5-(1-methylethoxy)- CAS No. 89084-58-2

Pyridine, 2-methyl-5-(1-methylethoxy)-

Cat. No. B3360519
CAS RN: 89084-58-2
M. Wt: 151.21 g/mol
InChI Key: WHXCIRYFEDTNKZ-UHFFFAOYSA-N
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Description

“Pyridine, 2-methyl-5-(1-methylethoxy)-” is a chemical compound with the molecular formula C9H13N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine itself is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been reported in the literature . For instance, a preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine, which takes 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials to prepare the 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine through a series of reactions .


Molecular Structure Analysis

The molecular structure of “Pyridine, 2-methyl-5-(1-methylethoxy)-” can be represented by the IUPAC Standard InChI: InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)10-6-9/h4-7H,1-3H3 . This structure can also be viewed as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

2-methyl-5-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)11-9-5-4-8(3)10-6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXCIRYFEDTNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537406
Record name 2-Methyl-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-methyl-5-(1-methylethoxy)-

CAS RN

89084-58-2
Record name 2-Methyl-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-hydroxy-2-methylpyridine (11.0 g, 100 mmol) was dissolved in N,N′-dimethylformamide (100 mL), added sodium hydride (7.2 g, 150 mmol) and 1-methylethane iodide (12 mL, 121 mmol) under ice-cold conditions, and the mixture was stirred at room temperature overnight. Then, 1-methylethane iodide (4 mL) was added, and the mixture was stirred at 60° C. for 4 hours. The reaction solution was added water, and extracted with diethylether. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and 5-(1-methylethoxy)-2-methylpyridine (12.7 g (yield 84%)) was obtained as a yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
1-methylethane iodide
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
1-methylethane iodide
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Hydroxy-2-methylpyridine (11.0 g, 100 mmol) was dissolved in N,N′-dimethylformamide (100 mL). The resultant mixture was added with sodium hydride (7.2 g, 150 mmol) and 1-methylethane iodide (12 mL, 121 mmol) under ice-cold conditions, and stirred at room temperature overnight. Subsequently, 1-methylethane iodide (4 mL) was added and the resultant mixture was stirred at 60° C. for 4 hours. The reaction solution was added with water and extracted with diethyl ether. The organic layer was washed with brine, dried using sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate), and 5-(1-methylethoxy)-2-methylpyridine (12.7 g, yield 84%) was obtained as a yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
1-methylethane iodide
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
1-methylethane iodide
Quantity
4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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